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Compound of Interest

Compound Name:
3-(3-Formylphenoxy)propanoic

acid

CAS No.: 70170-90-0

Cat. No.: B3433975

Get Quote

Compound Identity & Significance
3-(3-Formylphenoxy)propanoic acid is a bifunctional aromatic ether featuring a reactive

aldehyde moiety and a carboxylic acid tail. It serves as a versatile building block in medicinal

chemistry, particularly in the synthesis of chroman-4-one derivatives via cyclodehydration and

as a linker in proteolysis-targeting chimeras (PROTACs).

IUPAC Name: 3-(3-Formylphenoxy)propanoic acid

CAS Number: 70170-90-0[1][2][3]

Molecular Formula:

[4][5]

Molecular Weight: 194.18 g/mol

SMILES:O=Cc1cccc(OCCC(=O)O)c1
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Synthesis & Sample Preparation
To ensure spectroscopic data integrity, the compound is typically synthesized via a Williamson

ether synthesis. This context is vital for interpreting impurity peaks (e.g., unreacted phenol or

elimination products).

Core Synthesis Protocol
The synthesis couples 3-hydroxybenzaldehyde with 3-bromopropanoic acid under basic

conditions.

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq)

or

.

Solvent: Water (for NaOH method) or Acetonitrile/Acetone (for Carbonate method).

Conditions: Reflux for 4–12 hours.

Workup: Acidification to pH 2 precipitates the product. Recrystallization from water/ethanol

removes unreacted aldehyde.

Workflow Diagram
The following diagram illustrates the reaction pathway and critical isolation steps.
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Figure 1: Synthetic workflow for the preparation of 3-(3-formylphenoxy)propanoic acid via

Williamson ether synthesis.
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Spectroscopic Data Analysis[7]
A. Nuclear Magnetic Resonance (NMR)
The NMR data reflects the meta-substitution pattern on the benzene ring and the distinct

ethylene bridge of the propanoic acid chain.

H NMR (300/400 MHz, DMSO-

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

12.30 Broad Singlet 1H -COOH

Carboxylic acid

proton;

exchangeable

with

.

9.98 Singlet 1H -CHO

Aldehyde proton;

highly

deshielded.

7.50 – 7.58 Multiplet 2H Ar-H (C5, C6)

Overlapping

meta/para

protons.

7.42 Singlet (narrow) 1H Ar-H (C2)

Isolated proton

between

substituents.

7.28
Doublet of

Doublets
1H Ar-H (C4)

Ortho to ether

oxygen; shielded

relative to

aldehyde ortho.

4.25
Triplet (

Hz)
2H

-O-CH

-

Ether methylene;

deshielded by

oxygen.

2.72
Triplet (

Hz)
2H

-CH

-COOH

Methylene

adjacent to

carbonyl.

C NMR (75/100 MHz, DMSO-

)
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Chemical Shift (

, ppm)
Carbon Type Assignment

193.2 C=O (Aldehyde) Formyl carbonyl.

172.5 C=O (Acid) Carboxylic acid carbonyl.

159.4 Quaternary Ar-C C3 (attached to Oxygen).

138.1 Quaternary Ar-C C1 (attached to Aldehyde).

130.8 CH (Ar) C5 (Meta to ether).

122.5 CH (Ar) C6 (Para to ether).

121.8 CH (Ar) C4 (Ortho to ether).

113.5 CH (Ar) C2 (Ortho to both).

64.2
-O-CH

-

34.1
-CH

-COOH

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by two distinct carbonyl stretches and the broad O-H stretch of

the carboxylic acid.
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Wavenumber (

)
Vibration Mode Functional Group Notes

2500 – 3300 O-H Stretch Carboxylic Acid
Very broad "hump";

diagnostic of -COOH.

3060 C-H Stretch Aromatic Ring
Weak, sharp peaks

above 3000.

2930, 2870 C-H Stretch Aliphatic Chain
Methylene C-H

stretches.

2720 C-H Stretch Aldehyde

"Fermi resonance"

doublet often seen

near 2720/2820.

1725 C=O[6] Stretch Carboxylic Acid Strong intensity.

1690 C=O Stretch Aldehyde

Conjugated carbonyl;

slightly lower freq.

than acid.[3][4][7]

1590, 1480 C=C Stretch Aromatic Ring Skeletal vibrations.

1240 C-O Stretch Aryl Ether
Strong asymmetric

stretch (Ar-O-C).

C. Mass Spectrometry (MS)
The fragmentation pattern under Electron Ionization (EI) or Electrospray Ionization (ESI) follows

standard cleavage pathways for phenoxy acids.

Ionization Mode: ESI (+) or (-)

Molecular Ion:

,

[5]
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Fragmentation Pathway (EI/ESI)
Parent Ion:

194

Loss of COOH:

149 (Cleavage of carboxyl radical).

-Cleavage:

121 (Hydroxybenzaldehyde cation). This is the base peak in many phenoxy ether spectra,
resulting from the loss of the propanoic acid side chain (

).

Molecular Ion
[M]+ m/z 194

[M - COOH]+
m/z 149

 Loss of .COOH (45)

[M - C2H4COOH]+
(Hydroxybenzaldehyde)

m/z 121

 Ether Cleavage (73)

 Further Frag.

Click to download full resolution via product page

Figure 2: Proposed mass spectrometric fragmentation pathway for 3-(3-
formylphenoxy)propanoic acid.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3433975/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/product/b3433975/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/product/b3433975/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich.3-(3-Formylphenoxy)propanoic acid Product Detail (CAS 70170-90-0). Link

PubChem.Compound Summary for 3-(3-Formylphenoxy)propanoic acid. Link

Collas, A., et al. (2010).[4] 3-(2-Formylphenoxy)propanoic acid.[4] Acta Crystallographica

Section E. (Comparative data for ortho-isomer). Link

Google Patents.WO2024121753A1 - Polq inhibitors. (Describes analogous synthesis of

phenoxypropanoic acids). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3433975/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b3433975/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F21554299
https://www.researchgate.net/publication/51141828_3-2-Formyl-phen-oxypropanoic_acid
https://www.researchgate.net/publication/51141828_3-2-Formyl-phen-oxypropanoic_acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.iucr.org%2Fe%2Fissues%2F2010%2F11%2F00%2Fzl2308%2Findex.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2024121753A1%2Fen
https://www.benchchem.com/product/b3433975?utm_src=pdf-custom-synthesis#bc-rfq
https://axel.as-1.co.jp/asone/d/88-3396-28/
https://axel.as-1.co.jp/asone/d/88-3396-28/
https://www.sigmaaldrich.com/US/en/search/3-(trimethylsilyl)propanoic-acid?focus=products&page=1&perpage=30&sort=relevance&term=3-(trimethylsilyl)propanoic%20acid&type=product_name
https://www.researchgate.net/publication/51141828_3-2-Formyl-phen-oxypropanoic_acid
https://pubchemlite.lcsb.uni.lu/e/compound/21554299
https://prepchem.com/a-3-3-pyridinyl-propanoic-acid/
https://www.stolaf.edu/people/hansonr/chem248/Perrin1972.pdf
https://www.benchchem.com/product/b3433975/docs#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/product/b3433975/docs#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/product/b3433975/docs#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/product/b3433975/docs#technical-guide-spectroscopic-characterization-of-3-3-formylphenoxy-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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